molecular formula C8H12FN3O2 B2503273 2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid CAS No. 2247206-83-1

2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid

Cat. No. B2503273
CAS RN: 2247206-83-1
M. Wt: 201.201
InChI Key: XSXRHTFNHNGQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid, also known as FMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPA is a pyrazole derivative that has been synthesized and studied extensively for its biochemical and physiological effects, as well as its potential use in pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, 2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. Additionally, 2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid has been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid has been shown to have a number of biochemical and physiological effects, including anti-inflammatory, analgesic, and anxiolytic effects. In animal studies, 2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid has been shown to reduce pain and inflammation, as well as decrease anxiety-like behavior. Additionally, 2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid has been shown to have a neuroprotective effect, potentially making it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid in lab experiments is its high selectivity for certain enzymes and receptors, which allows for more targeted studies of these systems. Additionally, 2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid has been shown to have low toxicity and good bioavailability, making it a potentially useful compound for in vivo studies. However, one limitation of using 2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid in lab experiments is its relatively high cost compared to other compounds.

Future Directions

There are many potential future directions for research on 2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid, including further studies of its mechanism of action and its potential applications in various fields. One area of particular interest is the development of 2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid-based medications for the treatment of pain and inflammation, as well as neurodegenerative diseases. Additionally, 2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid could be studied further for its potential use in agriculture, as it has been shown to have insecticidal properties. Overall, 2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid is a promising compound that has the potential to have a wide range of applications in various fields.

Synthesis Methods

The synthesis of 2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid involves the reaction of 2-(2-fluoroethyl)-4-methylpyrazole with glycine in the presence of a base catalyst. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid has been studied extensively for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. In the pharmaceutical industry, 2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain medications. Additionally, 2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-[[2-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FN3O2/c1-6-4-11-12(3-2-9)8(6)10-5-7(13)14/h4,10H,2-3,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXRHTFNHNGQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CCF)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid

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